4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol
Description
Properties
Molecular Formula |
C14H15FO2 |
|---|---|
Molecular Weight |
234.27 g/mol |
IUPAC Name |
4-[5-(4-fluorophenyl)furan-2-yl]butan-2-ol |
InChI |
InChI=1S/C14H15FO2/c1-10(16)2-7-13-8-9-14(17-13)11-3-5-12(15)6-4-11/h3-6,8-10,16H,2,7H2,1H3 |
InChI Key |
UOCUNYYBJMNHMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(O1)C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 5 4 Fluorophenyl Furan 2 Yl Butan 2 Ol
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.com For 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol, the analysis reveals several plausible disconnections.
The primary disconnections for the target molecule (I) are:
C-O Bond Formation (Alcohol): The most straightforward disconnection is the reduction of the corresponding ketone, 4-(5-(4-fluorophenyl)furan-2-yl)butan-2-one (II). This simplifies the synthesis to constructing the furan (B31954) core with a ketone-containing side chain.
C-C Bond Formation (Side Chain): The bond between the furan ring and the butan-2-ol side chain can be disconnected. This suggests a reaction between a functionalized furan (e.g., a furan-2-ylmetal species or a 2-halofuran) and a four-carbon electrophile.
C-C Bond Formation (Aryl Group): The bond connecting the 4-fluorophenyl group to the furan ring is a key disconnection, pointing towards a cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a 5-substituted-2-halofuran and 4-fluorophenylboronic acid. nih.govwikipedia.org
Furan Ring Formation: The furan ring itself can be disconnected, suggesting a Paal-Knorr synthesis from a 1,4-dicarbonyl precursor (III). pharmaguideline.comorganic-chemistry.org This is a powerful and common method for constructing furan rings. researchgate.net
Based on these disconnections, a logical retrosynthetic pathway would start with the Paal-Knorr synthesis to build the furan core. This approach involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. pharmaguideline.com The required precursor, 1-(4-fluorophenyl)octane-1,4,7-trione, could be assembled through various condensation reactions. A more convergent approach would involve creating the 2,5-disubstituted furan through sequential C-C bond formations on a furan ring template.
A highly convergent and practical retrosynthesis is outlined below:
Target Molecule (I) is derived from the asymmetric reduction of ketone (II) .
Ketone (II) is formed via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) between 4-(5-bromofuran-2-yl)butan-2-one (III) and 4-fluorophenylboronic acid (IV) .
The brominated furan precursor (III) can be synthesized from a more accessible starting material like furfural (B47365) or 2-acetylfuran (B1664036) through side-chain extension followed by bromination of the furan ring.
Development of Novel Synthetic Routes
Building on the retrosynthetic analysis, several forward synthetic routes can be developed. These routes prioritize efficiency, control over selectivity, and the use of modern catalytic methods.
Regioselective and Stereoselective Synthesis Strategies
The synthesis of 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol requires precise control of both regioselectivity (at positions 2 and 5 of the furan ring) and stereoselectivity (at the chiral center of the butan-2-ol side chain).
Regioselective Synthesis: The Paal-Knorr synthesis is a classic method that offers excellent regiocontrol if the precursor 1,4-dicarbonyl compound is assembled correctly. organic-chemistry.org However, a more flexible approach involves the sequential functionalization of the furan ring. Metal-catalyzed cross-coupling reactions are highly effective for this purpose. researchgate.net For instance, a Suzuki coupling between a 2-halofuran derivative and an arylboronic acid provides a reliable method for introducing the 4-fluorophenyl group at the 5-position. nih.gov The regioselectivity is dictated by the position of the halide on the furan ring.
Stereoselective Synthesis: The chiral alcohol is a key feature of the target molecule. Achieving high enantiomeric excess is crucial. This is typically accomplished through the asymmetric reduction of the precursor ketone, 4-(5-(4-fluorophenyl)furan-2-yl)butan-2-one. Several methods are available:
Chiral Borane Reagents: Reagents like (R)- or (S)-CBS (Corey-Bakshi-Shibata) catalyst provide excellent enantioselectivity for the reduction of various ketones.
Asymmetric Transfer Hydrogenation: This method uses a metal catalyst (e.g., Ruthenium or Rhodium) with a chiral ligand and a hydrogen source like isopropanol (B130326) or formic acid. It is a robust and often scalable method.
Enzymatic Reduction: Ketoreductase enzymes (KREDs) offer exceptional selectivity and operate under mild, environmentally friendly conditions (in aqueous media).
The choice of method depends on factors like substrate compatibility, desired enantiomer, and scale.
Catalyst Development and Reaction Optimization
Catalysis is central to the efficient synthesis of the target molecule, particularly for the C-C bond-forming and reduction steps.
Palladium Catalysts for Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is the method of choice for coupling the 4-fluorophenyl group to the furan ring. While standard catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems offer higher efficiency, especially for challenging substrates like heteroaryl halides. wikipedia.orglibretexts.org
Key components of an optimized catalyst system include:
Palladium Precursor: Pd(OAc)₂, Pd₂(dba)₃, and palladacycles are common precursors that generate the active Pd(0) species in situ. libretexts.org
Ligands: Bulky, electron-rich phosphine (B1218219) ligands are crucial for promoting oxidative addition and reductive elimination. researchgate.net Ligands like SPhos, XPhos, and Buchwald's biaryl phosphine ligands have shown high activity for coupling heteroaryl compounds. researchgate.net The use of a suitable ligand can enable the reaction to proceed at lower temperatures and with lower catalyst loadings. acs.org
The table below illustrates representative conditions for the Suzuki-Miyaura coupling step.
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | 75 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 92 |
| 3 | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 100 | 95 |
Catalysts for Asymmetric Reduction: For the stereoselective reduction of the ketone precursor, catalyst optimization is key to achieving high enantiomeric excess (ee).
The following table shows typical results for asymmetric reduction methods.
| Entry | Method/Catalyst | Hydrogen Source | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | (R)-CBS Catalyst | BH₃·SMe₂ | THF | 98 | 96 |
| 2 | RuCl₂[(S,S)-TsDPEN] | HCOOH/Et₃N | CH₂Cl₂ | 95 | 99 |
| 3 | Ketoreductase (KRED) | Isopropanol | Phosphate Buffer | 99 | >99 |
Green Chemistry Approaches in Compound Synthesis
Applying the principles of green chemistry is essential for developing sustainable synthetic routes. frontiersin.org For the synthesis of 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol, several green strategies can be implemented.
Use of Renewable Feedstocks: Furan derivatives can often be sourced from biomass. rsc.orgacs.org For example, furfural, derived from the dehydration of pentose (B10789219) sugars from agricultural waste, is a common starting material for many furan compounds. pharmaguideline.com
Atom Economy: Designing a synthesis to maximize the incorporation of atoms from the starting materials into the final product is a core green principle. Cross-coupling reactions generally have high atom economy, although the stoichiometric boronic acid waste must be considered. One-pot or tandem reactions, where multiple steps are performed in the same vessel, can reduce waste from intermediate workups and purifications. acs.org
Catalysis: Using catalytic rather than stoichiometric reagents reduces waste significantly. The palladium-catalyzed Suzuki coupling and the catalytic asymmetric reduction are prime examples. frontiersin.org Developing recyclable catalysts, such as heterogenized palladium catalysts, can further improve the sustainability of the process. libretexts.org
Safer Solvents: Traditional organic solvents often pose environmental and health risks. Replacing solvents like dioxane or DMF with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from biomass, or conducting reactions in aqueous media where possible, is a key consideration. researchgate.net Enzymatic reductions are particularly advantageous as they are typically run in water. acs.org
Scale-Up Considerations for Laboratory Synthesis
Transitioning a synthetic route from the laboratory bench to a larger, pilot-plant scale introduces several challenges that must be addressed. researchgate.net
Reaction Conditions: Reactions that are easy to manage on a gram scale, such as those requiring cryogenic temperatures (e.g., organolithium reactions) or high pressures, can be difficult and costly to implement on a larger scale. The chosen route should ideally use moderate temperatures and atmospheric pressure.
Reagent Cost and Availability: The cost and commercial availability of starting materials, catalysts, and ligands become critical factors. Expensive palladium ligands or chiral catalysts that are effective on a lab scale may be economically prohibitive for large-scale production. researchgate.net
Purification: Chromatographic purification, a common technique in the lab, is often impractical for multi-kilogram scale production. The synthesis should be designed to yield a product that can be purified by crystallization, distillation, or extraction, minimizing the need for chromatography.
Safety and Heat Transfer: Exothermic reactions must be carefully controlled on a large scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. Proper engineering controls and thermal safety analysis are required.
Process Optimization: On a larger scale, even small improvements in yield can lead to significant cost savings. Thorough optimization of reaction parameters (temperature, concentration, catalyst loading, reaction time) is crucial. The use of flow chemistry can sometimes offer advantages in terms of safety, heat transfer, and scalability for certain reaction steps. nih.gov
For the proposed synthesis, scaling up the Suzuki-Miyaura coupling would require careful selection of a robust and cost-effective catalyst system. The asymmetric reduction step, if performed using a transfer hydrogenation or enzymatic method, is generally more amenable to scale-up than methods requiring stoichiometric chiral reagents.
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Analysis for Structural Elucidation (Beyond Basic Identification)
Modern spectroscopic methods provide a deep insight into the molecular framework, confirming not only the identity but also the intricate connectivity and electronic environment of each atom within the 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol structure.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the precise atomic connectivity.
For 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol, the ¹H NMR spectrum is expected to show distinct signals for the aliphatic butanol chain, the furan (B31954) ring, and the 4-fluorophenyl group. The protons on the furan ring typically appear as doublets, as do the aromatic protons on the fluorophenyl ring, which also exhibit coupling to the fluorine atom. nih.govpensoft.net The protons of the butanol chain would present as more complex multiplets.
The ¹³C NMR spectrum provides complementary information, with characteristic chemical shifts for the alcohol-bearing carbon (carbinol carbon), aliphatic carbons, and the aromatic carbons of the furan and fluorophenyl rings. oregonstate.eduresearchgate.netcompoundchem.com The carbon atoms of the fluorophenyl ring would exhibit splitting due to C-F coupling.
Two-dimensional NMR techniques are crucial for assembling the molecular puzzle. Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, confirming the sequence of protons in the butanol chain. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon atom. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) correlations between protons and carbons, unequivocally linking the butanol chain to the furan ring and the furan ring to the fluorophenyl substituent.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol Predicted values are based on standard chemical shift ranges and data from analogous structures. chemicalbook.comamazonaws.comillinois.educhemicalbook.com
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Comments |
|---|---|---|---|
| Butanol C1 (CH₃) | ~1.2 (d) | ~23 | Methyl group adjacent to chiral center. |
| Butanol C2 (CH-OH) | ~3.8 (m) | ~67 | Chiral carbinol center. |
| Butanol C3 (CH₂) | ~1.8 (m) | ~39 | Methylene (B1212753) group adjacent to chiral center. |
| Butanol C4 (CH₂) | ~2.8 (t) | ~29 | Methylene group attached to furan ring. |
| Furan C3' | ~6.1 (d) | ~106 | Proton adjacent to butanol substituent. |
| Furan C4' | ~6.6 (d) | ~108 | Proton adjacent to fluorophenyl substituent. |
| Fluorophenyl C2''/C6'' | ~7.6 (dd) | ~127 (d) | Ortho to furan, shows C-F and H-H coupling. |
| Fluorophenyl C3''/C5'' | ~7.1 (t) | ~116 (d) | Meta to furan, shows strong C-F coupling. |
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule, allowing for the unambiguous determination of its elemental formula. For C₁₆H₁₇FO₂, the calculated monoisotopic mass is 260.1212 u. An experimental HRMS measurement confirming this value provides strong evidence for the compound's identity.
Tandem mass spectrometry (MS/MS) is employed to probe the molecular structure by analyzing its fragmentation patterns upon collision-induced dissociation (CID). Key expected fragmentation pathways for 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol include:
Dehydration: Loss of a water molecule (H₂O, 18 u) from the alcohol, a common fragmentation for alcohols. libretexts.org
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. This can result in the loss of a methyl radical (•CH₃) or the loss of the substituted furan-propyl radical. libretexts.org
Furan Ring Fragmentation: The furan moiety itself can undergo cleavage, leading to characteristic smaller fragments. ed.ac.ukimreblank.ch
Table 2: Predicted Key Mass Fragments for 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol
| m/z (u) | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 260.12 | [C₁₆H₁₇FO₂]⁺ | Molecular Ion (M⁺) |
| 242.11 | [C₁₆H₁₅FO]⁺ | Loss of H₂O (Dehydration) |
| 245.10 | [C₁₅H₁₄FO₂]⁺ | Loss of •CH₃ (Alpha-cleavage) |
| 173.06 | [C₁₁H₈FO]⁺ | Cleavage of butanol C3-C4 bond |
| 45.03 | [C₂H₅O]⁺ | Alpha-cleavage yielding the hydroxyl-bearing fragment |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule. Each technique provides complementary information based on the vibrational modes of the molecular bonds. sapub.orguni-salzburg.at
Key expected vibrational bands include:
A broad O-H stretching band in the IR spectrum around 3400 cm⁻¹, characteristic of the alcohol's hydroxyl group involved in hydrogen bonding.
Aromatic and furan C-H stretching vibrations just above 3000 cm⁻¹, and aliphatic C-H stretching vibrations just below 3000 cm⁻¹.
Multiple sharp peaks in the 1450-1610 cm⁻¹ region corresponding to C=C stretching vibrations within the furan and phenyl rings.
Strong C-O stretching bands for the furan ether and the secondary alcohol, typically found in the 1050-1250 cm⁻¹ region.
A strong C-F stretching vibration, expected in the 1150-1250 cm⁻¹ range.
Table 3: Characteristic Vibrational Frequencies
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique (IR/Raman) |
|---|---|---|
| O-H stretch (alcohol) | 3200 - 3500 (broad) | Strong in IR |
| Aromatic C-H stretch | 3030 - 3100 | Medium in IR, Strong in Raman |
| Aliphatic C-H stretch | 2850 - 2960 | Strong in IR and Raman |
| Aromatic/Furan C=C stretch | 1450 - 1610 | Strong in IR and Raman |
| C-F stretch | 1150 - 1250 | Very Strong in IR |
| C-O stretch (alcohol/ether) | 1050 - 1250 | Strong in IR |
Chiral Separation and Enantiomeric Purity Determination
The carbon atom at position 2 of the butanol chain (C2) is a stereocenter, meaning that 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol exists as a pair of non-superimposable mirror images known as enantiomers: (R)- and (S)-4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol.
The separation and quantification of these enantiomers are most commonly achieved using chiral High-Performance Liquid Chromatography (HPLC). researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus elute as separate peaks. For chiral aromatic alcohols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. jcchems.com
By integrating the areas of the two resulting peaks, the enantiomeric purity, or enantiomeric excess (ee), of a sample can be precisely determined. This is critical in fields where the biological activity of enantiomers may differ significantly.
X-ray Crystallography for Solid-State Structure and Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov While a specific crystal structure for 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol is not publicly available, analysis of related structures containing both fluorophenyl and furan rings allows for a detailed prediction of its solid-state conformation. nih.govresearchgate.netresearchgate.net
The furan and 4-fluorophenyl rings are themselves planar, but there is typically a significant dihedral angle between them due to steric hindrance, often in the range of 30-40 degrees. researchgate.netiucr.org The butanol side chain is flexible and can adopt various conformations.
In the crystal lattice, the most significant intermolecular interaction would be hydrogen bonding involving the hydroxyl group of the butanol chain. This O-H group can act as a hydrogen bond donor to an oxygen atom (from another hydroxyl or furan ring) or the fluorine atom of a neighboring molecule, forming chains or more complex networks that define the crystal packing. nih.gov Weaker interactions, such as C-H···π and π-π stacking between the aromatic rings, would further stabilize the structure. researchgate.net
Table 4: Expected Crystallographic and Structural Parameters
| Parameter | Expected Value / Feature |
|---|---|
| Furan/Phenyl Dihedral Angle | 30 - 40° |
| Primary Intermolecular Interaction | O-H···O or O-H···F Hydrogen Bonding |
| Secondary Interactions | π-π stacking, C-H···π interactions |
| Butanol Chain Conformation | Flexible, likely extended to minimize steric hindrance |
Circular Dichroism (CD) Spectroscopy for Stereochemical Insights
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule in solution. mtoz-biolabs.com It is a powerful tool for investigating the stereochemistry of molecules.
The two enantiomers of 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol are expected to produce CD spectra that are mirror images of each other, exhibiting Cotton effects (positive or negative peaks) in the UV region where the aromatic chromophores (furan and fluorophenyl rings) absorb. While the alcohol group itself is not a chromophore, its chiral arrangement influences the electronic transitions of the nearby aromatic systems.
The sign and magnitude of the observed Cotton effects are directly related to the absolute configuration (R or S) of the stereocenter. By comparing the experimental CD spectrum to those predicted by quantum chemical calculations or to the spectra of closely related compounds with known configurations, the absolute configuration of the chiral center can be assigned. nih.govmdpi.comnih.gov Furthermore, coupling HPLC with a CD detector (HPLC-CD) can directly correlate the elution of an enantiomer with its chiroptical properties, allowing for the assignment of absolute configuration to each separated peak. jcchems.com
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical reactivity of a molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For "4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol," DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G(d,p), would be instrumental in determining its optimized geometry and various electronic properties. researchgate.net
Key electronic properties that can be calculated using DFT include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters are crucial for understanding the molecule's reactivity. For instance, studies on other heterocyclic compounds have shown that these DFT-derived descriptors are vital in structure-activity relationship (QSAR) studies. sapub.org
Table 1: Predicted Electronic Properties of 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol based on DFT Calculations on Analogous Compounds.
| Property | Predicted Value | Significance |
| Ionization Potential (IP) | ~7.5 eV | Energy required to remove an electron. |
| Electron Affinity (EA) | ~1.2 eV | Energy released upon gaining an electron. |
| Electronegativity (χ) | ~4.35 eV | Tendency to attract electrons. |
| Chemical Hardness (η) | ~3.15 eV | Resistance to change in electron distribution. |
| Chemical Softness (S) | ~0.317 eV⁻¹ | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | ~3.0 eV | A measure of electrophilic power. |
Note: The values in this table are hypothetical and are based on trends observed in computational studies of structurally similar furan (B31954) and fluorophenyl derivatives. sapub.orgnih.gov
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. nih.gov
For "4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol," the HOMO is expected to be localized primarily on the electron-rich furan and fluorophenyl rings, which are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed over the aromatic systems, indicating the probable sites for nucleophilic attack. FMO analysis of related fluorophenyl derivatives has been used to understand intramolecular charge transfer and chemical stability. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Properties for 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol.
| Parameter | Predicted Energy (eV) | Implication |
| EHOMO | -6.0 | Indicates the electron-donating ability. |
| ELUMO | -1.5 | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.5 | Reflects chemical reactivity and stability. |
Note: These values are estimations based on published data for similar heterocyclic compounds and are intended to be illustrative. sapub.orgnih.gov
Molecular Dynamics Simulations for Conformational Landscape Analysis
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and flexibility of molecules over time. For a flexible molecule like "4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol," MD simulations can reveal the preferred three-dimensional arrangements and the energy barriers between different conformations. psu.edu
The conformational flexibility of this compound arises from the rotation around the single bonds connecting the furan ring to the butan-2-ol chain and the phenyl ring to the furan ring. The interactions between these different parts of the molecule, as well as with a solvent, will dictate the most stable conformations. Conformational analysis of furan derivatives has shown that the relative orientation of the rings can significantly impact the molecule's properties. researchgate.netolemiss.edu MD simulations can provide insights into these dynamics, which are crucial for understanding how the molecule might interact with a biological receptor. frontiersin.org
In Silico Ligand-Receptor Docking Studies
In silico ligand-receptor docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. This method is widely used in drug discovery to identify potential therapeutic agents and to understand their mechanism of action at a molecular level.
Given the structural motifs present in "4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol," it is plausible that it could interact with various biological targets. For instance, furan derivatives have been investigated for a range of biological activities, and docking studies have been employed to explore their binding modes. xisdxjxsu.asianih.gov Docking studies on similar fluorophenyl-containing heterocyclic compounds have also been performed to predict their binding affinity and interactions with protein active sites. xisdxjxsu.asia
A hypothetical docking study of "4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol" with a protein kinase, a common drug target, might reveal key interactions. The fluorophenyl group could engage in hydrophobic interactions, while the hydroxyl group of the butanol chain and the oxygen of the furan ring could form hydrogen bonds with amino acid residues in the active site. The binding affinity, often expressed as a docking score or binding energy, would provide a quantitative measure of the binding strength.
Table 3: Hypothetical Docking Results of 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol with a Protein Kinase Target.
| Parameter | Predicted Outcome | Details |
| Binding Affinity (kcal/mol) | -8.5 | A lower value indicates a stronger binding interaction. |
| Key Interacting Residues | Amino acids with polar and non-polar side chains | For example, Lys, Asp, Leu, Val. |
| Types of Interactions | Hydrogen bonds, hydrophobic interactions, π-π stacking | The furan and phenyl rings can participate in π-π stacking. |
Note: This table presents a hypothetical scenario for illustrative purposes, as no specific docking studies for this compound have been published.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of chemicals based on their molecular structure. bohrium.com These models are built by finding a statistical relationship between a set of molecular descriptors and a specific property. digitaloceanspaces.com
For "4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol," a QSPR model could be developed to predict properties such as solubility, boiling point, or even biological activity. researchgate.net The first step in building a QSPR model is to calculate a wide range of molecular descriptors for a set of known compounds that are structurally related to the target molecule. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. digitaloceanspaces.com
Once the descriptors are calculated, statistical methods such as multiple linear regression or machine learning algorithms are used to build the predictive model. bohrium.com QSPR studies on furan derivatives have been conducted to predict their performance as corrosion inhibitors, demonstrating the utility of this approach. digitaloceanspaces.com Such models, once validated, could be used to predict the properties of "4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol" without the need for experimental measurements.
Preclinical Mechanistic Biochemical and Cellular Investigations in Vitro
Target Identification and Binding Affinity Studies
There is no available data from enzyme assays, receptor binding studies, or other in vitro experiments to identify the biological targets of 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol or to quantify its binding affinity.
Elucidation of Molecular Mechanisms of Action
Information regarding the molecular mechanisms of action for 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol, such as its potential modulation of cellular pathways or in vitro enzymatic inhibition, is not present in the current scientific literature.
Cellular Assays for Biological Activity
There are no published in vitro cell-based functional assays that describe the biological activity of 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol.
Metabolite Identification and In Vitro Biotransformation Pathways
No studies have been found that identify the metabolites of 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol or describe its biotransformation pathways in vitro.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Design and Synthesis of Analogues and Derivatives of 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol
The design of analogues and derivatives of 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol is a strategic process aimed at probing the chemical space around the parent molecule. The synthesis of these new chemical entities typically involves multi-step sequences that allow for the introduction of diverse functionalities.
A general synthetic approach to analogues of the target compound often begins with the construction of the core 2,5-disubstituted furan (B31954) scaffold. One common method involves the Paal-Knorr furan synthesis, which utilizes a 1,4-dicarbonyl compound as a precursor. For the synthesis of the parent compound, this would involve a precursor bearing a 4-fluorophenyl group and a latent butan-2-ol side chain.
Alternatively, transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed to attach the 4-fluorophenyl group to a pre-functionalized furan ring. For instance, a 5-halofuran derivative can be coupled with 4-fluorophenylboronic acid. The butan-2-ol side chain can be introduced at the 2-position of the furan ring through various methods, including Friedel-Crafts acylation followed by reduction, or by the addition of an organometallic reagent to a furan-2-carboxaldehyde derivative.
The synthesis of 4-(2-furyl)butan-2-one, a potential precursor to the butanol side chain, has been described via the reaction of furan with methyl vinyl ketone in the presence of an acid catalyst. Subsequent reduction of the ketone would yield the desired 4-(furan-2-yl)butan-2-ol scaffold, which could then be functionalized at the 5-position.
The table below outlines some synthetic strategies for creating analogues of 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol.
| Moiety to Modify | Synthetic Strategy | Precursors |
| Furan Moiety | Paal-Knorr synthesis with varied 1,4-dicarbonyls | Substituted 1,4-dicarbonyl compounds |
| Metal-catalyzed cross-coupling | 2-Substituted-5-halofurans, arylboronic acids | |
| Butanol Side Chain | Grignard reaction on furan-2-carboxaldehyde | Furan-2-carboxaldehyde, alkyl magnesium halides |
| Reduction of a corresponding ketone | 4-(Furan-2-yl)butan-2-one | |
| Fluorophenyl Group | Suzuki coupling with various arylboronic acids | 5-Bromofuran derivative, substituted phenylboronic acids |
Systematic Variation of Furan Moiety Substituents and their Impact on Reactivity
The furan ring is an electron-rich aromatic heterocycle, and its reactivity is highly sensitive to the nature of its substituents. acs.org In 2,5-disubstituted furans, the electronic properties of the substituents can significantly influence the ring's susceptibility to electrophilic attack, oxidation, and other chemical transformations.
Systematic variation of substituents at the 5-position, for example, replacing the 4-fluorophenyl group with other aryl, alkyl, or electron-withdrawing groups, can modulate the electron density of the furan ring. An electron-donating group at the 5-position would be expected to increase the nucleophilicity of the furan ring, making it more reactive towards electrophiles. Conversely, an electron-withdrawing group would decrease its reactivity.
The furan moiety's stability can also be influenced by its substituents. While the furan ring is aromatic, it possesses a lower resonance energy compared to benzene (B151609) and can undergo reactions that result in dearomatization, such as Diels-Alder reactions or ring-opening under acidic conditions. acs.org The nature of the substituents can either facilitate or hinder these processes.
The following table summarizes the expected impact of different furan substituents on its reactivity.
| Substituent at C5 | Expected Impact on Furan Reactivity | Rationale |
| Electron-donating group (e.g., -OCH₃) | Increased reactivity towards electrophiles | Increased electron density in the furan ring |
| Electron-withdrawing group (e.g., -NO₂) | Decreased reactivity towards electrophiles | Decreased electron density in the furan ring |
| Bulky alkyl group | Steric hindrance to approaching reagents | Shielding of the furan ring |
| Halogen (e.g., -Br, -I) | Can act as a leaving group for further functionalization | Facilitates cross-coupling reactions |
Exploration of Butanol Side Chain Modifications and Stereochemical Influences
The butan-2-ol side chain introduces a chiral center to the molecule, meaning that 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol can exist as two enantiomers, (R)- and (S)-. The stereochemistry of this chiral alcohol can have a profound impact on the molecule's interactions with other chiral molecules, including biological macromolecules. researchgate.net
Modifications to the butanol side chain can include altering its length, branching, or the position of the hydroxyl group. For instance, converting the secondary alcohol to a primary alcohol (butan-1-ol) or a tertiary alcohol would change its steric and electronic properties, as well as its hydrogen bonding capabilities.
The stereoselective synthesis of a specific enantiomer of the butan-2-ol side chain is a key aspect of exploring stereochemical influences. This can be achieved through the use of chiral reducing agents for the corresponding ketone or by employing chiral starting materials. The separation of enantiomers can also be performed using chiral chromatography.
The stereochemical configuration is known to be a critical determinant of biological activity. researchgate.net In many cases, one enantiomer of a chiral molecule exhibits significantly higher activity than the other. This is because biological targets such as enzymes and receptors are themselves chiral, and the interaction between a small molecule and its target is often highly dependent on a precise three-dimensional fit.
The table below illustrates potential modifications to the butanol side chain and their likely consequences.
| Side Chain Modification | Potential Impact |
| Change in alcohol position (e.g., butan-1-ol) | Altered hydrogen bonding capacity and steric profile |
| Variation in chain length (e.g., propan-2-ol, pentan-2-ol) | Changes in lipophilicity and conformational flexibility |
| Introduction of branching | Increased steric bulk, potentially affecting binding |
| Inversion of stereocenter (R vs. S) | Altered interaction with chiral environments, potentially leading to different biological activities |
Impact of Fluorophenyl Group Substitutions on Chemical Reactivity and Binding Properties
Substitution of the fluorine atom with other groups, or altering its position on the phenyl ring (ortho, meta, para), can systematically tune the electronic properties of the molecule. For example, replacing the fluorine with a stronger electron-withdrawing group like a nitro group (-NO₂) would decrease the electron density of the entire aromatic system. Conversely, an electron-donating group like a methoxy (B1213986) group (-OCH₃) would have the opposite effect.
These electronic modifications can impact the molecule's chemical reactivity. For instance, the electron density of the furan ring, and thus its susceptibility to electrophilic substitution, can be modulated by the substituents on the phenyl ring.
Furthermore, the nature and position of the substituent on the phenyl ring can have a significant effect on the molecule's binding properties to a biological target. The substituent can participate in specific interactions such as hydrogen bonding, electrostatic interactions, or hydrophobic interactions. The para-fluoro substitution, in particular, is a common feature in many biologically active compounds and can influence properties like metabolic stability and membrane permeability.
The following table outlines the potential effects of modifying the fluorophenyl group.
| Fluorophenyl Group Modification | Expected Impact on Reactivity and Binding |
| Replacement of fluorine with other halogens (Cl, Br) | Altered electronegativity and size, potentially affecting binding affinity |
| Introduction of electron-donating groups (-OCH₃, -CH₃) | Increased electron density of the aromatic system, potentially altering reactivity |
| Introduction of electron-withdrawing groups (-NO₂, -CN) | Decreased electron density, potentially altering reactivity and introducing new binding interactions |
| Change in substituent position (ortho, meta) | Altered steric and electronic effects, potentially leading to different binding orientations |
Correlation between Structural Features and In Vitro Mechanistic Activity
Correlating the structural features of 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol and its analogues with their in vitro mechanistic activity is the ultimate goal of SAR and SPR studies. This involves systematically testing the synthesized compounds in a variety of in vitro assays to measure specific activities, such as enzyme inhibition, receptor binding, or cytotoxicity against cancer cell lines. nih.govresearchgate.net
For example, if the parent compound is found to inhibit a particular enzyme, a library of analogues with variations in the furan, butanol, and fluorophenyl moieties would be tested in the same enzyme inhibition assay. By comparing the activity of the analogues to that of the parent compound, a quantitative structure-activity relationship (QSAR) model can be developed.
These studies can reveal which structural features are essential for activity. For instance, it might be found that a hydrogen bond donor at the position of the butanol's hydroxyl group is crucial for binding to a target protein. Or, it could be determined that the para-position of the phenyl ring must be occupied by a small, electronegative atom for optimal activity.
Data from various in vitro assays can be compiled to build a comprehensive picture of the molecule's mechanistic profile. For example, compounds might be screened for their ability to inhibit cell proliferation in different cancer cell lines. nih.gov
The table below presents a hypothetical example of how structural variations could correlate with in vitro activity.
| Analogue | Furan Moiety | Butanol Side Chain | Phenyl Group | In Vitro Activity (IC₅₀) |
| Parent Compound | Unsubstituted | (±)-butan-2-ol | 4-Fluoro | 10 µM |
| Analogue 1 | 3-Methylfuran | (±)-butan-2-ol | 4-Fluoro | 25 µM |
| Analogue 2 | Unsubstituted | (S)-butan-2-ol | 4-Fluoro | 2 µM |
| Analogue 3 | Unsubstituted | (±)-butan-2-ol | 4-Chloro | 8 µM |
| Analogue 4 | Unsubstituted | (±)-butan-2-ol | 4-Methoxy | 50 µM |
This hypothetical data would suggest that the (S)-enantiomer of the butanol side chain is significantly more active, and that a substituent at the 3-position of the furan ring is detrimental to activity. It would also indicate that a halogen at the para-position of the phenyl ring is preferred over a methoxy group. Through such systematic studies, a detailed understanding of the SAR and SPR of 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol can be achieved, guiding the design of more potent and selective molecules.
Chemical Derivatization and Scaffold Exploration
Synthesis of Prodrugs and Pro-compounds for Research Applications
The secondary alcohol functionality in 4-(5-(4-fluorophenyl)furan-2-yl)butan-2-ol is a prime target for the synthesis of prodrugs. Prodrugs are inactive or less active derivatives of a parent compound that undergo enzymatic or chemical transformation in the body to release the active drug. nih.gov This approach is often employed to enhance properties such as solubility, stability, and oral bioavailability. researchgate.netscirp.org For research applications, pro-compounds with cleavable protecting groups can be synthesized to enable controlled release of the parent molecule.
Esterification of the hydroxyl group is a common and effective prodrug strategy. uobabylon.edu.iq By reacting 4-(5-(4-fluorophenyl)furan-2-yl)butan-2-ol with various carboxylic acids or their activated derivatives (e.g., acid chlorides or anhydrides), a library of ester prodrugs can be generated. The choice of the ester promoiety can be tailored to achieve desired properties. For instance, esterification with short-chain aliphatic alcohols can increase lipophilicity, potentially improving membrane permeability. scirp.org
Another approach involves the synthesis of carbonate and carbamate (B1207046) prodrugs. Carbonates can be formed by reacting the alcohol with a chloroformate, while carbamates can be synthesized from an isocyanate. These linkages can also be designed for enzymatic or pH-sensitive cleavage.
The following table outlines potential prodrugs of 4-(5-(4-fluorophenyl)furan-2-yl)butan-2-ol:
| Prodrug Type | Promoiety | Potential Advantage | General Synthesis Method |
|---|---|---|---|
| Ester | Acetate | Increased lipophilicity, potential for esterase-mediated cleavage. nih.gov | Reaction with acetic anhydride (B1165640) or acetyl chloride. |
| Ester | Pivaloate | Steric hindrance may modulate the rate of hydrolysis. | Reaction with pivaloyl chloride. |
| Ester | Amino acid ester (e.g., Glycinate) | Increased water solubility, potential for transporter-mediated uptake. | Coupling with an N-protected amino acid followed by deprotection. |
| Carbonate | Ethyl carbonate | Can alter solubility and stability. | Reaction with ethyl chloroformate. |
| Carbamate | N-methyl carbamate | May offer a different hydrolysis profile compared to esters. | Reaction with methyl isocyanate. |
Conjugation Strategies for Molecular Probes and Imaging Agents
The development of molecular probes and imaging agents is crucial for visualizing and studying biological processes. The 4-(5-(4-fluorophenyl)furan-2-yl)butan-2-ol scaffold can be conjugated to various reporter molecules, such as fluorescent dyes or radiolabels, to create such tools.
A widely used and highly efficient conjugation method is "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). bionordika.fi To utilize this strategy, the parent compound would first need to be functionalized with either an azide (B81097) or a terminal alkyne. The hydroxyl group is a convenient handle for introducing these functionalities. For example, the alcohol can be converted to a tosylate, which can then be displaced by sodium azide to introduce the azide group. Alternatively, reaction with an alkyne-containing carboxylic acid would install a terminal alkyne.
Once functionalized, the modified 4-(5-(4-fluorophenyl)furan-2-yl)butan-2-ol derivative can be "clicked" onto a reporter molecule that has the complementary functional group (an alkyne if the drug has an azide, and vice versa). This approach allows for the modular and efficient synthesis of a variety of probes. researchgate.net
Furan (B31954) itself can participate in photo-oxidation based click reactions, providing another avenue for conjugation. Under mild oxidative conditions, the furan ring can be activated to react with various nucleophiles, enabling the attachment of labels.
Below is a table summarizing potential conjugation strategies:
| Conjugation Strategy | Required Modification on Scaffold | Reporter Molecule | Potential Application |
|---|---|---|---|
| CuAAC Click Chemistry | Azide or terminal alkyne | Fluorescent dye with a terminal alkyne or azide (e.g., fluorescein, rhodamine). interchim.fr | Fluorescence microscopy, flow cytometry. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide or a strained alkyne (e.g., DBCO) | Biotin with a strained alkyne or azide. | Affinity-based purification and detection. |
| Furan Photo-oxidation | None (utilizes the furan ring) | Hydrazine derivative of a fluorescent label. | Site-specific labeling of the furan moiety. |
| Radiolabeling | Functional group for chelation (e.g., DOTA) or prosthetic group attachment. | Radiometal (e.g., 68Ga, 64Cu) or 18F. | Positron Emission Tomography (PET) imaging. |
Development of Hybrid Molecules Incorporating the Furan-Butanol Scaffold
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. mdpi.com This can lead to compounds with improved affinity, selectivity, or a dual mode of action. The 4-(5-(4-fluorophenyl)furan-2-yl)butan-2-ol scaffold can serve as a building block for the creation of novel hybrid molecules.
The synthesis of such hybrids would involve linking the furan-butanol moiety to another biologically active molecule via a stable covalent linker. The point of attachment could be the hydroxyl group or, following appropriate functionalization, the furan ring or the phenyl ring. The choice of the second pharmacophore would depend on the desired therapeutic application. For example, linking it to a known anticancer agent could result in a hybrid with a novel or enhanced mechanism of action.
Several studies have demonstrated the successful synthesis of furan-containing hybrid molecules with interesting biological activities. For instance, furanone derivatives have been hybridized with fluconazole (B54011) to generate new antifungal agents. researchgate.net Similarly, furan-2(3H)-ones have been combined with chromen-4(4H)-ones to produce potential antibacterial compounds. mdpi.com
The following table presents some hypothetical hybrid molecules based on the 4-(5-(4-fluorophenyl)furan-2-yl)butan-2-ol scaffold:
| Linked Pharmacophore | Potential Therapeutic Area | Possible Linkage Strategy |
|---|---|---|
| Combretastatin A-4 analogue | Anticancer (tubulin polymerization inhibitor) | Ester or ether linkage through the hydroxyl group. |
| Ciprofloxacin analogue | Antibacterial (DNA gyrase inhibitor) | Amide linkage after converting the hydroxyl to a carboxylic acid or amine. |
| Donepezil analogue | Alzheimer's disease (acetylcholinesterase inhibitor) | Linkage through a functionalized side chain on the furan or phenyl ring. |
| Celecoxib analogue | Anti-inflammatory (COX-2 inhibitor) | Attachment via a sulfonamide or other suitable linker. |
Ligand Design for Material Science and Chemical Biology Applications
The structural features of 4-(5-(4-fluorophenyl)furan-2-yl)butan-2-ol make it an interesting candidate for the design of ligands for applications in material science and chemical biology. The furan ring, with its oxygen heteroatom and π-electron system, can coordinate to metal centers. researchgate.net The hydroxyl group can also participate in metal coordination or act as a hydrogen bond donor.
In material science, furan-based ligands are used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing. The 4-(5-(4-fluorophenyl)furan-2-yl)butan-2-ol molecule could be functionalized with additional coordinating groups, such as carboxylic acids or pyridyl moieties, to create multidentate ligands capable of forming stable complexes with a variety of metal ions. rsc.org
In chemical biology, this scaffold could be used to develop chemical probes to study biological systems. nih.gov For example, by incorporating a photo-crosslinking group, a probe could be designed to covalently label a specific protein target upon photoactivation, allowing for target identification and validation. The fluorine atom on the phenyl ring can also be useful for ¹⁹F NMR studies to probe binding interactions with biomolecules.
The table below illustrates potential ligand designs and their applications:
| Ligand Design Concept | Potential Application | Key Structural Features |
|---|---|---|
| Bidentate O,O-ligand | Homogeneous catalysis | Coordination through the furan oxygen and the hydroxyl group. |
| Functionalized for MOF synthesis | Gas storage, separation | Introduction of carboxylic acid groups on the phenyl ring to act as linkers. |
| Fluorescent metal sensor | Detection of metal ions | Conjugation to a fluorophore that exhibits changes in fluorescence upon metal binding to the furan-butanol scaffold. |
| Affinity-based probe | Target identification | Incorporation of a reactive group (e.g., electrophile) or a photo-activatable group for covalent modification of a biological target. |
Emerging Research Avenues and Future Academic Directions
Integration with Flow Chemistry and Automated Synthesis Techniques
The synthesis of substituted furans can be complex, often requiring multi-step procedures with careful control of reaction conditions. The integration of flow chemistry and automated synthesis offers a promising approach to address these challenges for the production of 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol.
Continuous-flow synthesis could enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions. nih.govmdpi.com An automated system could allow for the rapid screening of a wide range of catalysts and reaction conditions to optimize the synthesis of this specific compound. Future research in this area could focus on developing a robust and scalable flow synthesis route, potentially integrating in-line purification steps to streamline the production process.
Table 1: Potential Parameters for Optimization in Flow Synthesis of 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol
| Parameter | Range/Options | Rationale |
| Temperature | -20 °C to 150 °C | Optimizing reaction kinetics and minimizing side products. |
| Pressure | 1 to 10 bar | Enabling the use of solvents above their boiling points. |
| Residence Time | 1 to 60 minutes | Ensuring complete conversion of reactants. |
| Catalyst | Homogeneous or heterogeneous acid/base catalysts | Screening for the most efficient catalyst for the furan (B31954) ring formation and subsequent modifications. |
| Solvent | Acetonitrile, Dichloromethane, Methanol | Investigating solvent effects on reaction efficiency and product solubility. |
Application in Catalysis or Advanced Material Science (Non-Biological)
The unique structural features of 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol, including the fluorophenyl and furan moieties, suggest potential applications in catalysis and materials science. The furan ring is a known component in the development of novel polymers and functional materials.
Future investigations could explore the use of this compound as a monomer or precursor for the synthesis of novel polymers with tailored electronic or optical properties. The presence of the fluorine atom could impart specific characteristics such as thermal stability and altered electronic behavior. In the realm of catalysis, the compound could be explored as a ligand for metal-catalyzed reactions, where the furan and hydroxyl groups could coordinate with metal centers.
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
To gain deeper insights into the reaction kinetics and mechanisms involved in the synthesis of 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol, advanced spectroscopic techniques could be employed for real-time monitoring. Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable data on the formation of intermediates and the consumption of reactants as the reaction progresses. nih.govrsc.org
For instance, monitoring the characteristic vibrational bands of the furan ring or the carbonyl group of a precursor could allow for precise determination of reaction endpoints and the identification of potential side reactions. This data is crucial for optimizing reaction conditions and ensuring the efficient synthesis of the target molecule. mdpi.com
Table 2: Potential Spectroscopic Probes for Real-Time Monitoring
| Spectroscopic Technique | Key Functional Group/Signal to Monitor | Information Gained |
| In-situ FTIR | C=O stretch of precursors, C-O-C stretch of furan ring | Rate of reactant consumption and product formation. |
| Raman Spectroscopy | Aromatic C=C stretching of phenyl and furan rings | Structural changes and formation of the heterocyclic core. |
| Process NMR | Disappearance of reactant signals, appearance of product-specific proton and carbon signals | Detailed kinetic profiles and identification of intermediates. nih.gov |
Chemoinformatics and Machine Learning Approaches in Compound Discovery
Chemoinformatics and machine learning are increasingly powerful tools in the discovery and optimization of new chemical entities. For a compound like 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol, these computational approaches could be applied in several ways.
Structure-activity relationship (SAR) studies, powered by machine learning algorithms, could be used to predict the potential biological activities or material properties of analogues of this compound. By analyzing datasets of known furan derivatives, it may be possible to identify structural modifications that could enhance desired properties. Furthermore, machine learning models could be trained to predict optimal reaction conditions for the synthesis of this compound and its derivatives, reducing the need for extensive experimental screening. Future research could involve the development of predictive models for properties of interest and the virtual screening of compound libraries to identify novel derivatives with enhanced performance characteristics.
Q & A
Q. What are the recommended synthetic routes for 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a fluorophenyl-substituted furan precursor with a butanol derivative. Key steps include:
- Starting Materials : 4-Fluorobenzaldehyde and furan derivatives (e.g., 2-furanboronic acid) for Suzuki-Miyaura cross-coupling to form the fluorophenyl-furan core .
- Reaction Optimization : Control temperature (60–80°C), use polar aprotic solvents (e.g., DMF), and employ catalysts like Pd(PPh₃)₄. Monitor progress via TLC or HPLC .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity.
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the furan ring (δ 6.2–7.5 ppm for protons), fluorophenyl group (δ 7.0–7.8 ppm), and alcohol moiety (δ 1.2–1.5 ppm for -CH₂CH(OH)CH₂-) .
- IR Spectroscopy : Detect O-H stretching (~3200–3600 cm⁻¹) and furan C-O-C vibrations (~1010 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at 0, 1, 2, and 4 weeks .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Identify degradation products via LC-MS.
Advanced Research Questions
Q. How can computational modeling predict the biological activity of 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases, GPCRs). Focus on the fluorophenyl and furan moieties as potential pharmacophores .
- QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate with in vitro assays .
Q. What strategies resolve contradictions in spectroscopic data or biological activity reports?
Methodological Answer:
- Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., 4-(2-Furyl)-2-butanone or bis(4-fluorophenyl)methanol ).
- Reproducibility Checks : Repeat biological assays (e.g., antimicrobial IC₅₀) under standardized conditions (pH, cell lines, controls). Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
Q. How does the fluorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Mechanistic Studies : Perform kinetic isotope effects (KIE) or Hammett plots to assess electronic effects. The electron-withdrawing fluorine enhances electrophilicity at the furan’s β-position .
- Synthetic Applications : React with Grignard reagents or amines to generate derivatives. Monitor regioselectivity via ¹⁹F NMR .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in preparative HPLC .
- Asymmetric Catalysis : Optimize chiral ligands (e.g., BINAP) in key steps like alcohol oxidation or ketone reduction. Track enantiomeric excess (ee) via chiral GC or polarimetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
